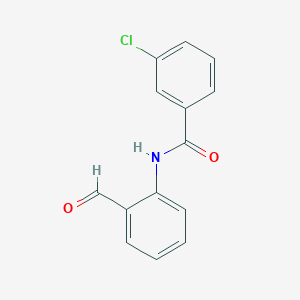
3-Chloro-N-(2-formylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(2-formylphenyl)benzamide is an organic compound with the molecular formula C14H10ClNO2 It is a derivative of benzamide, where the benzamide core is substituted with a chloro group at the 3-position and a formyl group at the 2-position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-formylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-aminobenzaldehyde. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Chloro-N-(2-formylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-N-(2-carboxyphenyl)benzamide.
Reduction: 3-Chloro-N-(2-hydroxyphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
3-Chloro-N-(2-formylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-N-(2-formylphenyl)benzamide depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The formyl group can form hydrogen bonds with amino acid residues in the enzyme, while the chloro group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(3-formylphenyl)benzamide
- 3-Chloro-N-(2-carboxyphenyl)benzamide
- 3-Chloro-N-(2-hydroxyphenyl)benzamide
Uniqueness
3-Chloro-N-(2-formylphenyl)benzamide is unique due to the specific positioning of the chloro and formyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (formyl) groups on the benzamide core can influence its chemical behavior and interactions with biological targets, making it a valuable compound for various research applications.
特性
CAS番号 |
192377-31-4 |
|---|---|
分子式 |
C14H10ClNO2 |
分子量 |
259.69 g/mol |
IUPAC名 |
3-chloro-N-(2-formylphenyl)benzamide |
InChI |
InChI=1S/C14H10ClNO2/c15-12-6-3-5-10(8-12)14(18)16-13-7-2-1-4-11(13)9-17/h1-9H,(H,16,18) |
InChIキー |
YQRODXNDXGCFBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C=O)NC(=O)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


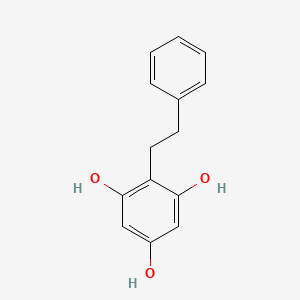
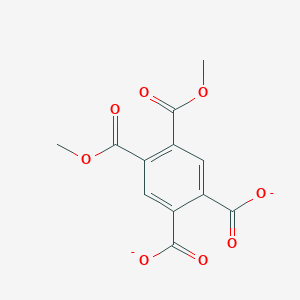
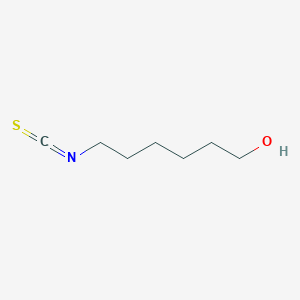
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)

![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)
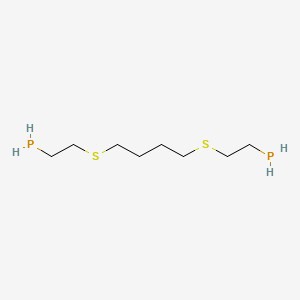
![N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide](/img/structure/B12555010.png)
![N-{3-[4-(Diethylamino)-2-methylanilino]-6-oxocyclohexa-2,4-dien-1-ylidene}-2-methoxyacetamide](/img/structure/B12555020.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
![2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one](/img/structure/B12555046.png)

![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

